Omeprazole-d3 is synthesized from omeprazole sulfide through deuteration processes. It belongs to the class of compounds known as proton pump inhibitors, which are designed to reduce gastric acid secretion by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This classification places it among essential medications for treating conditions like gastroesophageal reflux disease and peptic ulcers.
The synthesis of Omeprazole-d3 typically involves the following steps:
Omeprazole-d3 retains the core structure of omeprazole but incorporates deuterium atoms at specific positions. The molecular formula is with a molecular weight of approximately 341.45 g/mol. The structural features include:
These components contribute to its pharmacological activity as a proton pump inhibitor.
Omeprazole-d3 can undergo various chemical reactions:
These reactions are critical in understanding the compound's stability and potential metabolic pathways.
Omeprazole-d3 functions primarily as a proton pump inhibitor by targeting the H+/K+-ATPase enzyme located in gastric parietal cells. Its mechanism involves:
Pharmacokinetics data indicate that omeprazole has a bioavailability ranging from 35% to 76%, which is crucial for its effectiveness in clinical applications .
Key physical and chemical properties of Omeprazole-d3 include:
Thermal analysis techniques such as thermogravimetric analysis (TGA) have been employed to study its thermal stability, indicating that it decomposes at temperatures above 338 °C .
Omeprazole-d3 has several significant applications in scientific research:
Omeprazole-d3 is a deuterated analog of omeprazole, a proton pump inhibitor (PPI) widely used in gastrointestinal therapeutics. This compound features three deuterium atoms (D) replacing protium (¹H) atoms at the 4,5,7 positions of the benzimidazole ring and the methoxy group, yielding the molecular formula C₁₇H₁₆D₃N₃O₃S and a molecular weight of 348.44 g/mol [1] [10]. The isotopic substitution occurs at metabolically stable sites—specifically the methoxy group and benzimidazole core—minimizing alterations to its biochemical behavior while creating a distinct mass signature (Δm = 3 Da) detectable via mass spectrometry [1] [6].
Isotopic Labeling Rationale: Deuterium incorporation leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This subtle change slows enzymatic cleavage rates, particularly by cytochrome P450 (CYP) enzymes, enabling researchers to track metabolic pathways without significantly altering the molecule’s pharmacological activity [3] [6]. For omeprazole, which undergoes extensive hepatic metabolism via CYP2C19 and CYP3A4, deuteration provides a critical tool to distinguish parent drug behavior from metabolites in complex biological matrices.
Synthetic and Analytical Advantages: The synthesis involves deuterium exchange at precursor stages, often using deuterated methanol (CD₃OH) to introduce the labeled methoxy group [8]. Analytically, Omeprazole-d3 serves as an internal standard in quantitative LC-MS/MS assays due to its near-identical chromatographic properties to non-deuterated omeprazole, while its mass difference (346 → 349 Da) eliminates signal interference. This allows precise quantification of omeprazole in plasma, brain tissue, and environmental samples [1] [6].
Table 1: Key Physicochemical Properties of Omeprazole-d3 vs. Omeprazole
Property | Omeprazole-d3 | Omeprazole |
---|---|---|
Molecular Formula | C₁₇H₁₆D₃N₃O₃S | C₁₇H₁₉N₃O₃S |
Molecular Weight | 348.44 g/mol | 345.42 g/mol |
CAS Number | 922731-01-9 | 73590-58-6 |
Isotopic Substitution Sites | Benzimidazole 4,5,7 + OCH₃ | None |
Primary Detection Method | Mass spectrometry (m/z 349) | Mass spectrometry (m/z 346) |
Deuterated pharmaceuticals like Omeprazole-d3 are indispensable in drug metabolism and pharmacokinetic (DMPK) studies. Their applications span three key domains:
Metabolic Pathway Tracing: Co-administration of Omeprazole-d3 with non-deuterated omeprazole in mice revealed route-dependent metabolite profiles. Using isotope ratio-monitoring LC-MS, researchers identified 17 metabolites in plasma and brain tissue, including previously unknown sulfone and sulfoxide derivatives. The 3 Da mass shift between isotopologs allowed unambiguous discrimination of drug-derived metabolites from endogenous compounds, demonstrating that intraperitoneal administration generated unique neuroactive metabolites not observed after oral dosing [6] [7]. This technique confirmed omeprazole’s ability to cross the blood-brain barrier (brain-to-plasma partition coefficient Kₚ = 0.18) and revealed metabolites potentially contributing to its observed anti-inflammatory effects in the CNS [6].
Enzyme Kinetics and Drug-Drug Interactions: Omeprazole-d3 enables precise CYP phenotyping—a critical application given omeprazole’s role as both a CYP2C19 substrate and inhibitor. By comparing the metabolic clearance of Omeprazole-d3 and omeprazole in human liver microsomes, researchers quantify the isotope effect on CYP-mediated oxidation. Studies show a reduced intrinsic clearance for the deuterated analog due to KIE, confirming CYP2C19’s dominance in omeprazole metabolism [10]. This approach also evaluates drug interactions; for example, Omeprazole-d3 demonstrated that clarithromycin (a CYP3A4 inhibitor) reduces omeprazole sulfonation by 40% [4].
Environmental and Biological Fate Studies: In environmental science, Omeprazole-d3 tracks the persistence and degradation of PPIs in wastewater systems. Its chemical stability allows quantification of trace omeprazole levels via isotope dilution mass spectrometry, revealing a half-life of >100 days in aquatic environments [1]. Biologically, it aids in elucidating tissue-specific accumulation, with studies confirming negligible demethylation in vivo—validating deuterium stability at methoxy positions [6] [9].
Table 2: Research Applications of Omeprazole-d3 in Key Studies
Application | Methodology | Key Finding |
---|---|---|
Brain Metabolite Profiling | Co-administration with omeprazole + LC-QTOF-MS | Identified 17 metabolites; unique neuroactive sulfides in brain tissue after i.p. dosing |
CYP2C19 Phenotyping | Human liver microsomes + kinetic isotope analysis | Confirmed 2.1-fold lower intrinsic clearance for Omeprazole-d3 vs. omeprazole |
Environmental Persistence | Isotope dilution MS in wastewater | Detected omeprazole degradation half-life of 120 days |
Blood-Brain Barrier Penetration | Brain/plasma ratio (Kₚ) measurement | Kₚ = 0.18, indicating moderate CNS penetration |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: